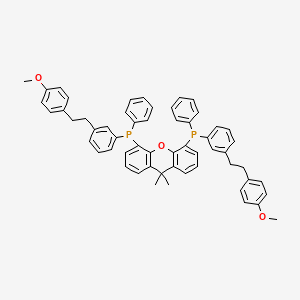![molecular formula C19H16N4 B12896948 N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine CAS No. 787591-85-9](/img/structure/B12896948.png)
N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine is an organic compound belonging to the class of imidazopyrazines. These compounds are characterized by a pyrazine ring fused to an imidazole ring.
Métodos De Preparación
The synthesis of N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions. One common method is the Groebke–Blackburn–Bienayme multicomponent reaction, which allows for the efficient construction of the imidazopyrazine core . This reaction involves the condensation of an aldehyde, an amine, and an isocyanide under specific conditions to yield the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols .
Aplicaciones Científicas De Investigación
N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine involves its binding to the catalytic site of TDP1. By mimicking substrate interactions, the compound competitively inhibits the enzyme, thereby preventing the repair of DNA adducts formed by topoisomerase inhibitors. This inhibition enhances the cytotoxic effects of these inhibitors, making it a promising candidate for combination cancer therapy .
Comparación Con Compuestos Similares
N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine can be compared with other imidazopyrazine derivatives, such as:
3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: This compound also belongs to the imidazopyrazine class and shares similar structural features.
N,2-diphenylimidazo[1,2-a]pyrazin-3-amines: These compounds have been identified as TDP1 binders and catalytic inhibitors, similar to this compound.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory effects on TDP1, which make it a valuable compound for further research and development.
Propiedades
Número CAS |
787591-85-9 |
|---|---|
Fórmula molecular |
C19H16N4 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
N-methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C19H16N4/c1-20-18-19-22-13-17(15-10-6-3-7-11-15)23(19)16(12-21-18)14-8-4-2-5-9-14/h2-13H,1H3,(H,20,21) |
Clave InChI |
KDXPKFIFRAKEDB-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC=C(N2C1=NC=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


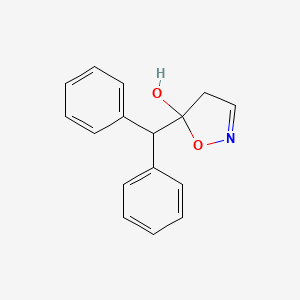

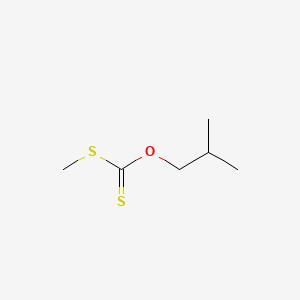
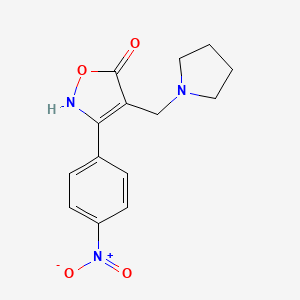
![Benzenamine, N-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methylene]-](/img/structure/B12896900.png)

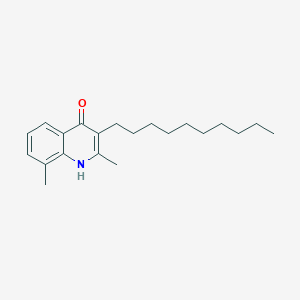
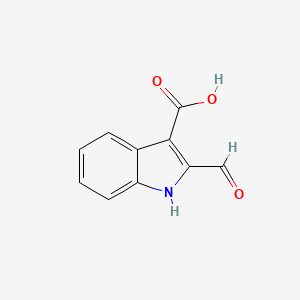
![Furo[3,4-g][1,3]benzoxazole](/img/structure/B12896938.png)
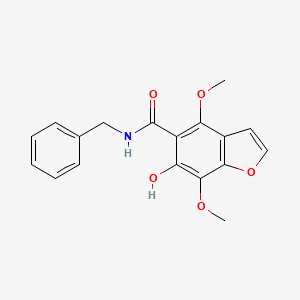
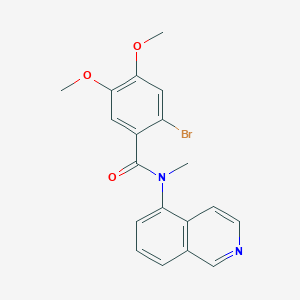
![Benzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]-](/img/structure/B12896952.png)

